molecular formula C12H5N5O8 B097078 2,4,6,8-tetranitro-4aH-carbazole CAS No. 16211-09-9

2,4,6,8-tetranitro-4aH-carbazole

Cat. No. B097078
CAS RN: 16211-09-9
M. Wt: 347.2 g/mol
InChI Key: QCUWCUZSFNSYQW-UHFFFAOYSA-N
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Description

2,4,6,8-tetranitro-4aH-carbazole (TNOC) is a nitroaromatic compound that has been widely studied for its potential applications in various fields such as energetic materials, electronics, and medicine. TNOC has a unique structure that makes it attractive for use in various applications.

Mechanism Of Action

The mechanism of action of 2,4,6,8-tetranitro-4aH-carbazole is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of the caspase pathway, leading to apoptosis in cancer cells.

Biochemical And Physiological Effects

2,4,6,8-tetranitro-4aH-carbazole has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2,4,6,8-tetranitro-4aH-carbazole is its high energy content, which makes it attractive for use as an energetic material. However, its toxicity and potential for explosive decomposition pose a significant risk in laboratory experiments. Additionally, its high reactivity and instability make it difficult to handle and store.

Future Directions

Future research on 2,4,6,8-tetranitro-4aH-carbazole could focus on its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in electronic devices, such as OLEDs and solar cells. Finally, further investigation into its biochemical and physiological effects could provide insights into its potential therapeutic applications.

Synthesis Methods

2,4,6,8-tetranitro-4aH-carbazole can be synthesized by several methods, including the nitration of carbazole or the reaction of 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane (TNABO) with a strong base. The latter method is preferred due to its high yield and purity.

Scientific Research Applications

2,4,6,8-tetranitro-4aH-carbazole has been extensively studied for its potential use as an energetic material due to its high energy content and stability. It has also been investigated for its use in electronic devices such as OLEDs and solar cells. Additionally, 2,4,6,8-tetranitro-4aH-carbazole has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

16211-09-9

Product Name

2,4,6,8-tetranitro-4aH-carbazole

Molecular Formula

C12H5N5O8

Molecular Weight

347.2 g/mol

IUPAC Name

2,4,6,8-tetranitro-4aH-carbazole

InChI

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H

InChI Key

QCUWCUZSFNSYQW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

synonyms

2,4,6,8-Tetranitro-4aH-carbazole

Origin of Product

United States

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